3-Tert-butylquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by a quinoline ring structure substituted with a tert-butyl group at the 3-position and a carbonyl group at the 2-position. Quinolinones are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and functionalization of 3-tert-butylquinolin-2(1H)-one have garnered attention in organic chemistry, particularly for their applications in medicinal chemistry and material science.
3-Tert-butylquinolin-2(1H)-one can be synthesized through various methods, including palladium-catalyzed reactions and radical cyclization techniques. It is classified as a quinolinone derivative, which is a type of bicyclic compound containing both a benzene ring and a pyridine ring. The compound can be sourced from literature that discusses synthetic methodologies for quinolinones and their derivatives .
The synthesis of 3-tert-butylquinolin-2(1H)-one can be achieved through several methods:
The molecular structure of 3-tert-butylquinolin-2(1H)-one consists of:
The molecular formula is with a molecular weight of approximately 197.25 g/mol. The compound exhibits characteristic spectral features in NMR and IR spectroscopy that confirm its structure.
3-Tert-butylquinolin-2(1H)-one can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalyst selection to optimize yield and selectivity.
The mechanism by which 3-tert-butylquinolin-2(1H)-one exerts its biological effects typically involves interaction with biological targets such as enzymes or receptors. The presence of the nitrogen atom in the quinoline ring enhances its ability to form hydrogen bonds with target molecules.
Studies indicate that quinolinones may exhibit their pharmacological effects through mechanisms such as inhibition of specific enzyme pathways or modulation of cellular signaling pathways.
3-Tert-butylquinolin-2(1H)-one has several applications:
Quinolin-2(1H)-one derivatives represent a historically significant class of nitrogen-containing heterocycles, forming the foundational core for numerous biologically active compounds and natural products. Their emergence as privileged scaffolds in medicinal chemistry traces back to the early 20th century, with initial interest stemming from structural similarities to the antimalarial alkaloid quinine. The unsubstituted quinolin-2(1H)-one core consists of a benzene ring fused to a 2-pyridone ring, creating a planar bicyclic system amenable to diverse chemical modifications. Over decades, synthetic methodologies evolved from classical approaches like the Skraup and Doebner-Miller reactions, which often required harsh conditions and yielded complex mixtures, to sophisticated catalytic and regioselective techniques enabling precise functionalization at the C-3, C-4, C-6, and C-7 positions [3].
The incorporation of substituents at the C-3 position emerged as a pivotal strategy for modulating electronic properties and biological activity. Early investigations revealed that C-3 alkyl or aryl groups significantly influenced the molecule's dipole moment, hydrogen-bonding capacity, and planarity—factors directly impacting interactions with biological targets. Microwave-assisted synthetic techniques later revolutionized access to these derivatives, dramatically reducing reaction times from hours/days to minutes while improving yields and purity profiles. For instance, conventional quinoline syntheses requiring 24-hour reflux were condensed to under five minutes with microwave irradiation, accelerating the exploration of structure-activity relationships (SAR) [3]. The discovery of natural tropolone alkaloids containing quinoline motifs (e.g., cordytropolone, stipitalide) further stimulated interest in quinolin-2(1H)-one hybrids, highlighting their potential as antimicrobial and anticancer agents [4].
Table 1: Historical Milestones in Quinolin-2(1H)-one Chemistry
Time Period | Key Advancement | Impact |
---|---|---|
Early 1900s | Development of Skraup/Doebner-Miller reactions | Enabled initial synthesis of quinoline cores under harsh conditions |
1950-1980 | Discovery of bioactive natural quinolinones (e.g., cryptolepine analogs) | Validated biological relevance; spurred synthetic efforts |
1990s-2000s | Advent of microwave-assisted cyclization techniques | Reduced reaction times from hours to minutes; improved regioselectivity [3] |
2010s-Present | Catalytic C-H functionalization at C-3 position | Enabled precise introduction of sterically demanding groups (e.g., tert-butyl) |
The tert-butyl group (−C(CH₃)₃) occupies a unique niche in medicinal chemistry due to its distinctive steric and electronic properties. Its introduction at strategic positions within heterocyclic scaffolds like quinolin-2(1H)-one imparts three critical advantages:
Steric Protection and Conformational Control: The bulky, pyramidal shape of the tert-butyl group (ligand cone angle: 182°) creates significant steric hindrance, effectively shielding reactive sites within the molecule from metabolic degradation. This bulk constrains rotational freedom around the C3-C(tBu) bond, pre-organizing the quinolinone core into bioactive conformations and enhancing binding selectivity. The Thorpe-Ingold effect (gem-dimethyl effect) further promotes cyclization kinetics in synthetic precursors due to steric compression [1].
Enhanced Lipophilicity and Membrane Permeation: With a high Hansch lipophilicity parameter (π = 1.98), the tert-butyl group significantly increases log P values. This property facilitates passive diffusion across biological membranes, improving cellular uptake of quinolinone derivatives—a crucial factor for intracellular targets like tubulin or kinases [5] [6].
Metabolic Stabilization and Pharmacokinetic Optimization: Unlike linear alkyl chains, tert-butyl groups lack vulnerable α-hydrogens, rendering them resistant to cytochrome P450-mediated oxidation. This inertness translates to extended plasma half-lives and reduced formation of reactive metabolites. For example, tert-butylhydroquinone (TBHQ) demonstrates superior stability compared to butylated hydroxyanisole (BHA) in lipid-rich matrices [5] [6].
In the specific context of 3-tert-butylquinolin-2(1H)-one, these properties synergize with the inherent hydrogen-bonding capacity of the lactam ring. The tert-butyl group’s electron-donating effect subtly modulates electron density at C-4, influencing reactivity toward electrophiles or metal coordination—a feature exploited in catalyst design.
Table 2: Comparative Analysis of C-3 Substituents in Quinolin-2(1H)-ones
Substituent | Steric Parameter (A₃) | Electronic Effect (σₚ) | Key Bioactivity Influence |
---|---|---|---|
Methyl (-CH₃) | 0.52 | -0.17 | Minimal steric impact; increased metabolism |
Phenyl (-C₆H₅) | 3.43 | 0.01 | Enhanced π-stacking; potential CYP inhibition |
tert-Butyl (-C(CH₃)₃) | 4.53 | -0.20 | Optimal steric protection; metabolic stability; increased log P |
Trifluoromethyl (-CF₃) | 2.65 | 0.54 | High electronegativity; reduced basicity |
Despite its promising attributes, 3-tert-butylquinolin-2(1H)-one remains underexplored compared to other C-3 substituted analogs. Several critical gaps present opportunities for innovation:
Synthetic Methodology Limitations: Current routes to 3-tert-butylquinolin-2(1H)-one rely heavily on:(a) Friedel-Crafts alkylation of pre-formed quinolinones using tert-butyl halides/superelectrophiles—a process hampered by poor regioselectivity and polyalkylation;(b) Cyclization of tert-butyl-containing anilines via Conrad-Limpach or Gould-Jacobs protocols, which suffer from harsh reaction conditions incompatible with sensitive functional groups.The lack of catalytic, enantioselective methods for constructing chiral analogs (e.g., 3-tert-butyl-4-alkylquinolinones) impedes exploration in stereospecific biological interactions [4] [7].
Insufficient Mechanistic Studies: While tert-butyl’s pharmacokinetic benefits are established in simpler systems (e.g., TBHQ), its precise role in modulating quinolinone-specific biological mechanisms remains unclear. Critical unknowns include:
Impact on kinase selectivity profiles due to steric clashes with conserved gatekeeper residues [7].
Underexplored Biological Space: Preliminary data suggests activity against ovarian (OVCAR-3, OVCAR-8) and colon (HCT 116) cancer lines in tert-butylquinoline hybrids, yet rigorous target deconvolution is lacking [4]. Non-oncological applications—such as antimicrobial, antiviral (targeting HIV-1), or anti-inflammatory activities—remain virtually unexplored despite structural parallels to bioactive tropolones and quinolines [4].
Computational Modeling Deficits: Force field parameters for accurately simulating tert-butylquinolinone-protein interactions are underdeveloped. Improving predictive models for binding pose fidelity (e.g., through SPLIF analysis or QM/MM refinement) would accelerate rational design [7].
Table 3: Priority Research Areas for 3-tert-Butylquinolin-2(1H)-one Derivatives
Research Gap | High-Priority Approach | Expected Impact |
---|---|---|
Regioselective C-3 alkylation | Pd-catalyzed C-H borylation/tert-butylation | Direct functionalization of quinolinones; tolerance of polar functional groups |
Tubulin polymerization modulation | Synthesis of 3-tert-butyl-5-arylquinolinones + live-cell microtubule assays | Novel antimitotics overcoming taxane resistance [7] |
Kinase selectivity profiling | Library synthesis + kinome-wide binding assays | Identification of privileged scaffolds for selective kinase inhibition |
Metabolic fate prediction | Isotope-labeled ADME studies + reactive metabolite screening | Validation of tert-butyl’s metabolic stability in quinolinone context |
Concluding Remarks
3-tert-Butylquinolin-2(1H)-one represents a chemically intriguing and biologically promising scaffold meriting intensified investigation. Bridging its synthetic accessibility gaps through catalytic methodologies and elucidating its unique pharmacodynamic profile will unlock potential across therapeutic areas—particularly in oncology and infectious diseases. The distinctive steric and electronic properties imparted by the tert-butyl group position this heterocycle as a compelling candidate for addressing drug resistance challenges through novel mechanisms of action.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1